4-Chloro-5,7-difluoro-2-propylquinoline

Medicinal Chemistry Antiparasitic Drug Discovery Physicochemical Properties

This polysubstituted quinoline is uniquely differentiated by its 4-chloro/5,7-difluoro/2-propyl substitution pattern, delivering synergistic LogP (~4.12) and PSA (~12.89 Ų) that cannot be replicated by mixing simple analogs. Essential for MELK inhibitor SAR, antileishmanial benchmark studies, and cross-coupling synthesis. Avoid delays in hit validation by securing the exact substitution pattern required for target engagement and intellectual property integrity.

Molecular Formula C12H10ClF2N
Molecular Weight 241.66 g/mol
CAS No. 1155603-92-1
Cat. No. B11872298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-difluoro-2-propylquinoline
CAS1155603-92-1
Molecular FormulaC12H10ClF2N
Molecular Weight241.66 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C(=CC(=CC2=N1)F)F)Cl
InChIInChI=1S/C12H10ClF2N/c1-2-3-8-6-9(13)12-10(15)4-7(14)5-11(12)16-8/h4-6H,2-3H2,1H3
InChIKeySHGJJWJDPXIKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,7-difluoro-2-propylquinoline (CAS 1155603-92-1) Product Overview for Scientific Procurement


4-Chloro-5,7-difluoro-2-propylquinoline (CAS 1155603-92-1) is a synthetic, polysubstituted quinoline derivative featuring chloro, difluoro, and propyl substituents on the heteroaromatic core. This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with its halogenated quinoline framework being associated with diverse biological activities including antiparasitic, anticancer, and antimicrobial effects [1]. The compound's structural features—specifically the 4-chloro and 5,7-difluoro substitution pattern combined with a 2-propyl group—distinguish it from simpler quinoline analogs and may impart unique physicochemical properties relevant to drug discovery and synthetic chemistry applications .

4-Chloro-5,7-difluoro-2-propylquinoline (CAS 1155603-92-1) Technical Rationale Against Generic Substitution in Research Applications


Generic substitution with closely related quinoline analogs (e.g., 2-propylquinoline or 4-chloro-5,7-difluoroquinoline) is not technically valid due to the synergistic and non-additive effects of multiple substituents on the quinoline core. The presence of both chloro and difluoro groups at specific positions, combined with a 2-propyl chain, is known to modulate lipophilicity (LogP ~4.12) and polar surface area (PSA ~12.89 Ų), which are critical determinants of membrane permeability and target engagement . Furthermore, patents in the MELK inhibitor space explicitly claim specific substitution patterns that include halogenated and alkylated quinoline derivatives, indicating that subtle structural variations profoundly impact biological activity and intellectual property positioning [1]. The compound's unique combination of substituents creates a distinct chemical space that cannot be replicated by mixing individual analogs, making it essential for specific research programs where structure-activity relationship (SAR) fidelity is paramount.

4-Chloro-5,7-difluoro-2-propylquinoline (CAS 1155603-92-1) Quantitative Evidence Guide for Differentiated Scientific Selection


Structural Differentiation from 2-Propylquinoline: Enhanced Lipophilicity and Halogen Bonding Potential

Compared to the natural product lead 2-propylquinoline (CAS 1613-32-7, MW 171.24), 4-Chloro-5,7-difluoro-2-propylquinoline exhibits significantly higher lipophilicity and molecular weight due to the addition of chloro and difluoro substituents. This structural modification is predicted to enhance membrane permeability and alter target binding kinetics . The compound's LogP of 4.12 versus 2-propylquinoline's estimated LogP of approximately 2.5-3.0 (based on structural analogs) represents a substantial increase in hydrophobicity, which is a critical parameter for blood-brain barrier penetration and intracellular target access [1].

Medicinal Chemistry Antiparasitic Drug Discovery Physicochemical Properties

Differentiation from 4-Chloro-5,7-difluoroquinoline: Increased Molecular Complexity and Potential for Target Engagement

When compared to 4-Chloro-5,7-difluoroquinoline (CAS 874831-46-6, MW 199.58), the addition of a 2-propyl group in 4-Chloro-5,7-difluoro-2-propylquinoline increases molecular weight by approximately 42 Da and introduces a flexible alkyl chain that can occupy hydrophobic pockets in protein targets. This modification is analogous to the SAR established in the 2-substituted quinoline series for antileishmanial activity, where the 2-propyl group is essential for optimal biological activity [1]. While direct comparative IC50 data for the target compound is not available, class-level inference from the antiparasitic quinoline literature indicates that 2-alkyl substitution consistently improves potency and selectivity over unsubstituted analogs [2].

Synthetic Chemistry Drug Discovery Structure-Activity Relationship

Differentiation from 2-n-Propylquinoline: Enhanced Antiparasitic Activity Inferred from Fluorinated Quinoline SAR

Fluorine substitution on the quinoline core has been consistently associated with enhanced antiparasitic activity. In a study of fluorinated quinoline derivatives, compounds containing fluorine substituents (e.g., derivatives 11b and 11c) demonstrated more than twice the potency compared to non-fluorinated analogs against Leishmania and Trypanosoma parasites [1]. While 2-n-propylquinoline itself exhibits antileishmanial activity with IC50 values of 6.22 μM and 20.01 μM against different Leishmania stages, the addition of 5,7-difluoro and 4-chloro substituents in the target compound is predicted, based on class SAR, to further improve potency and metabolic stability [2]. This inference is supported by the general observation that halogenated quinolines often show improved pharmacokinetic profiles and target binding compared to their non-halogenated counterparts.

Antiparasitic Agents Leishmaniasis Fluorinated Heterocycles

Differentiation from Simple 4-Chloroquinolines: Enhanced Physicochemical Properties for Drug Discovery

The combination of 4-chloro, 5,7-difluoro, and 2-propyl substituents endows 4-Chloro-5,7-difluoro-2-propylquinoline with a distinct physicochemical profile compared to simple 4-chloroquinolines (e.g., 4-chloroquinoline, MW 163.60). The target compound has a calculated LogP of 4.12, which falls within the optimal range (1-5) for oral bioavailability according to Lipinski's Rule of Five . In contrast, 4-chloroquinoline has a LogP of approximately 2.5, which may limit its ability to cross biological membranes efficiently. Additionally, the polar surface area (PSA) of 12.89 Ų for the target compound is well below the 140 Ų threshold for good oral absorption, further supporting its drug-like properties [1]. These physicochemical advantages are critical for compounds intended for in vivo studies or further medicinal chemistry optimization.

Physicochemical Properties Drug Design Lead Optimization

Differentiation via Intellectual Property Landscape: Specific Substitution Pattern Claimed in MELK Inhibitor Patents

The specific substitution pattern of 4-chloro-5,7-difluoro-2-alkylquinolines is explicitly claimed in patents related to MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, a target of interest in oncology [1]. US Patent US9120749 discloses quinoline derivatives with specific combinations of halogen, alkyl, and other substituents that are structurally analogous to 4-Chloro-5,7-difluoro-2-propylquinoline. This patent protection indicates that compounds with this substitution pattern have been identified as having valuable biological activity, differentiating them from unclaimed or less specific quinoline analogs. While the exact IC50 values for the target compound against MELK are not publicly disclosed in the patent abstract, the inclusion of similar compounds in a granted patent underscores their potential utility in kinase inhibitor research [2].

Intellectual Property MELK Inhibitors Oncology

4-Chloro-5,7-difluoro-2-propylquinoline (CAS 1155603-92-1) Optimal Research and Industrial Application Scenarios


Lead Optimization in Antiparasitic Drug Discovery (Leishmaniasis and Chagas Disease)

Given the established antileishmanial activity of 2-n-propylquinoline (IC50 = 6.22-20.01 μM) and the enhanced potency observed with fluorinated quinoline derivatives (≥2-fold improvement), 4-Chloro-5,7-difluoro-2-propylquinoline is ideally suited as a starting point for structure-activity relationship (SAR) studies targeting Leishmania and Trypanosoma parasites [1]. Researchers can leverage the compound's favorable physicochemical properties (LogP = 4.12, PSA = 12.89 Ų) to explore modifications that further improve potency, selectivity, and metabolic stability .

MELK Kinase Inhibitor Hit Identification and SAR Exploration

The compound's structural similarity to claimed MELK inhibitors in US Patent US9120749 positions it as a valuable tool for hit identification and validation in oncology research [1]. Scientists investigating MELK as a therapeutic target in cancer can use this compound to probe kinase selectivity, establish baseline activity, and generate initial SAR data. The presence of the 4-chloro and 5,7-difluoro substituents may confer unique binding interactions with the MELK ATP-binding pocket, distinguishing it from other quinoline-based kinase inhibitors .

Physicochemical Property Benchmarking in Drug Design

With its calculated LogP of 4.12 and low polar surface area of 12.89 Ų, 4-Chloro-5,7-difluoro-2-propylquinoline serves as an excellent benchmark compound for studying the relationship between halogen substitution, lipophilicity, and membrane permeability [1]. Medicinal chemists can use this compound to calibrate computational models of passive diffusion, evaluate the impact of fluorine substitution on metabolic stability, and design analogs with optimized drug-like properties .

Synthetic Methodology Development and Building Block Applications

The compound's reactive 4-chloro group and electron-deficient difluoroquinoline core make it a versatile building block for synthesizing more complex heterocyclic systems [1]. Organic chemists can employ this compound in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of substituted quinolines for biological screening. Its commercial availability and defined purity facilitate reproducible synthetic transformations and library production .

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